Blz 945; blz-945 -

Blz 945; blz-945

Catalog Number: EVT-13522623
CAS Number:
Molecular Formula: C20H22N4O3S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of BLZ-945 involves several steps that typically include the formation of the benzothiazole moiety, the introduction of the hydroxycyclohexyl group, and subsequent modifications to achieve the final structure. While specific synthetic routes are proprietary or not widely published, the general approach would involve:

  1. Formation of the Benzothiazole Core: This may involve cyclization reactions from suitable precursors.
  2. Attachment of Hydroxycyclohexyl Group: This step likely employs amination techniques to introduce the hydroxycyclohexyl moiety.
  3. Final Modifications: The final steps would include methylation and carboxamide formation to yield BLZ-945.

Technical details regarding reaction conditions, catalysts, and yields are often proprietary but can be inferred from similar synthetic methodologies in medicinal chemistry.

Chemical Reactions Analysis

BLZ-945 undergoes various chemical reactions primarily related to its interactions with biological systems. Key reactions include:

  1. Phosphorylation Inhibition: BLZ-945 inhibits CSF-1R phosphorylation in bone marrow-derived macrophages (BMDM), leading to reduced cell proliferation in response to macrophage colony-stimulating factor (M-CSF).
  2. Metabolism: In vitro studies indicate that BLZ-945 is metabolized predominantly through oxidative pathways in human liver microsomes, with secondary reductive pathways contributing to its biotransformation .

These reactions are critical for understanding how BLZ-945 exerts its pharmacological effects.

Mechanism of Action

BLZ-945 acts by selectively inhibiting CSF-1R signaling pathways. The mechanism involves:

  1. Binding to CSF-1R: By binding to the extracellular domain of CSF-1R, BLZ-945 prevents the receptor from undergoing conformational changes necessary for activation by its ligand M-CSF.
  2. Downregulation of Macrophage Activity: This inhibition leads to decreased differentiation and survival of macrophages and osteoclasts from monocytic precursors.
  3. Impact on Tumor Microenvironment: In preclinical models, BLZ-945 has been shown to alter tumor-associated macrophage populations and enhance anti-tumor immune responses by promoting CD8+ T cell infiltration .
Physical and Chemical Properties Analysis

BLZ-945 exhibits several notable physical and chemical properties:

PropertyData
AppearancePale yellow solid
SolubilitySoluble in DMSO (>19.9 mg/mL)
Storage Conditions+4°C
Purity>95%

These properties are essential for its handling in laboratory settings and for formulating it for potential therapeutic applications .

Applications

BLZ-945 has significant potential in various scientific fields:

  1. Cancer Therapy: Its primary application lies in oncology as a treatment for tumors associated with macrophage activity.
  2. Immune Modulation: The compound may also be useful in modulating immune responses in diseases characterized by excessive macrophage activity.
  3. Research Tool: As a selective CSF-1R inhibitor, BLZ-945 serves as a valuable tool for studying macrophage biology and signaling pathways involved in various diseases .
Introduction to BLZ-945 in Contemporary Research

BLZ-945 as a CSF-1R Inhibitor: Role in Targeting Tumor-Associated Macrophages and Microglia

BLZ-945 (sotuletinib) is a potent and selective small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a tyrosine kinase receptor encoded by the c-fms gene. With an IC50 of 1 nM against CSF-1R, it exhibits >1,000-fold selectivity over closely related receptor tyrosine kinases like c-Kit (IC50 = 3.2 µM), PDGFRβ (IC50 = 4.8 µM), and Flt3 (IC50 = 9.1 µM) [5] [9]. This high specificity enables precise targeting of CSF-1R-dependent cells, particularly tumor-associated macrophages (TAMs) in oncology and microglia in neurological disorders.

The compound’s brain-penetrant properties are critical for its dual applications. In glioblastoma models, BLZ-945 crosses the blood-brain barrier and accumulates in the tumor microenvironment (TME), where it binds to the inactive (DFG-out) conformation of CSF-1R [7]. This binding inhibits receptor dimerization and subsequent phosphorylation, disrupting downstream pathways (ERK5-Akt, PI3K-STAT1) essential for macrophage and microglial survival [6] [8]. Unlike cytoreductive agents, BLZ-945 induces functional repolarization rather than wholesale depletion of TAMs. In proneural glioblastoma, treated TAMs show reduced expression of M2 markers (e.g., arginase-1) and adopt tumor-suppressive phenotypes, leading to:

  • 67–98% reduction in glioma cell proliferation
  • 9–17-fold increase in tumor cell apoptosis
  • Regression of established tumors in 64.3% of murine models [1]

Similarly, in neuroinflammatory contexts, BLZ-945 modulates microglial activation states without eliminating the entire population. This is achieved through sustained inhibition of CSF-1R phosphorylation, which alters microglial cytokine secretion profiles and phagocytic activity [7] [8].

  • Table 1: Molecular Properties of BLZ-945
    PropertyValue
    Chemical FormulaC20H22N4O3S
    Molecular Weight398.48 g/mol
    CAS Number953769-46-5
    CSF-1R IC501 nM
    Selectivity Ratio (vs. c-Kit)>1,000-fold
    Solubility in DMSO83.33 mg/mL [5] [9]

Rationale for CSF-1R Targeting in Neuroinflammatory and Oncological Pathologies

The biological rationale for targeting CSF-1R stems from its master regulatory role in mononuclear phagocyte biology. CSF-1R signaling is activated by ligands CSF-1 and IL-34, which drive macrophage differentiation, microglial survival, and immunosuppressive polarization [6] [8]. In pathologies, this pathway is co-opted to support disease progression:

In Oncology:

  • TAMs constitute up to 50% of glioblastoma mass and promote angiogenesis, invasion, and T-cell suppression [1] [4].
  • CSF-1/IL-34 secreted by tumor cells engage CSF-1R on TAMs, inducing M2 polarization characterized by high arginase-1 and low MHC-II expression [6].
  • BLZ-945 disrupts this crosstalk by blocking ligand-dependent CSF-1R activation. In patient-derived glioma xenografts, this leads to "reeducation" of TAMs toward an M1-like phenotype, enhancing CD8+ T-cell infiltration and reducing tumor volume [1] [4]. Dendrimer-conjugated BLZ-945 (D-BLZ) further amplifies this effect by achieving 42.7% drug release in acidic TME conditions, enabling sustained TAM repolarization after a single dose [4].

In Neuroinflammation:

  • Microglia rely on CSF-1R for homeostatic maintenance. During chronic inflammation (e.g., Alzheimer’s disease, multiple sclerosis), activated microglia overexpress CSF-1R and adopt a neurotoxic phenotype [7] [8].
  • BLZ-945’s brain penetration allows it to modulate microglial activation without causing irreversible depletion. This is advantageous over CSF-1R antibodies, which may compromise CNS development. In models of radiation-induced fibrosis, CSF-1R inhibition shifts microglia toward tissue-reparative functions [2] [8].
  • Table 2: Preclinical Efficacy of BLZ-945 Across Disease Models
    Disease ModelKey FindingsReference
    Proneural Glioblastoma (PDG mice)64.3% long-term survival; 55.6% tumor-free at endpoint [1]
    Orthotopic Glioblastoma (D-BLZ)9-fold ↑ CD8+ T-cell infiltration; 42.7% drug release in acidic TME [4]
    Pancreatic Cancer (Panc02)↓ EMR1 F4/80 (18 µM IC50); ↓ CD4 mRNA (56 µM IC50) [9]
    Alzheimer’s DiseaseReduced microglial activation; prevented synaptic loss [8]
    Multiple SclerosisAmeliorated demyelination; ↓ pro-inflammatory cytokines [7]

Properties

Product Name

Blz 945; blz-945

IUPAC Name

4-[[2-[(2-hydroxycyclohexyl)amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)

InChI Key

ADZBMFGQQWPHMJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.